Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate
Brand Name: Vulcanchem
CAS No.: 1152430-28-8
VCID: VC18722677
InChI: InChI=1S/C17H26N2O4S/c1-13-5-7-15(8-6-13)24(21,22)19-11-9-14(10-12-19)18-16(20)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3,(H,18,20)
SMILES:
Molecular Formula: C17H26N2O4S
Molecular Weight: 354.5 g/mol

Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate

CAS No.: 1152430-28-8

Cat. No.: VC18722677

Molecular Formula: C17H26N2O4S

Molecular Weight: 354.5 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate - 1152430-28-8

Specification

CAS No. 1152430-28-8
Molecular Formula C17H26N2O4S
Molecular Weight 354.5 g/mol
IUPAC Name tert-butyl N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]carbamate
Standard InChI InChI=1S/C17H26N2O4S/c1-13-5-7-15(8-6-13)24(21,22)19-11-9-14(10-12-19)18-16(20)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3,(H,18,20)
Standard InChI Key KRTDYBGBHITEGI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Molecular Properties

The molecular formula of tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate is C₁₇H₂₆N₂O₄, with a molecular weight of 334.4 g/mol. The structure comprises a piperidine ring substituted at the 4-position by a Boc-protected amine and at the 1-position by a 4-methylphenylsulfonyl group. The tert-butyl group enhances steric protection of the carbamate moiety, improving stability during synthetic manipulations.

The sulfonyl group introduces strong electron-withdrawing effects, influencing the compound’s reactivity in nucleophilic substitutions. X-ray crystallography of analogous compounds reveals chair conformations for the piperidine ring, with the sulfonyl and carbamate groups adopting equatorial positions to minimize steric strain .

Synthesis and Reaction Pathways

Key Synthetic Strategies

Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate is typically synthesized via a two-step protocol:

  • Protection of Piperidine: tert-Butyl piperidin-4-ylcarbamate (CAS: 73874-95-0) serves as the starting material. This intermediate is prepared by reacting piperidin-4-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Sulfonylation: The secondary amine of the piperidine ring undergoes sulfonylation with 4-methylbenzenesulfonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). This reaction proceeds in dichloromethane (DCM) at room temperature, yielding the target compound.

Example Synthesis Protocol

StepReagents/ConditionsYieldReference
1Boc₂O, DCM, RT, 24h88%
24-MeC₆H₄SO₂Cl, DIPEA, DCM, RT, 1h84%

Mechanistic Insight: The sulfonylation step follows an SN2 mechanism, where the amine acts as a nucleophile, displacing chloride from the sulfonyl chloride. The Boc group remains intact due to its stability under mild basic conditions .

Physicochemical Properties

  • Solubility: Soluble in polar aprotic solvents (e.g., DCM, DMF) but poorly soluble in water.

  • Stability: Stable at room temperature under inert atmospheres; sensitive to strong acids and bases, which cleave the Boc group.

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d₆): δ 1.38 (s, 9H, Boc CH₃), 2.42 (s, 3H, Ar-CH₃), 3.15–3.25 (m, 2H, piperidine H), 7.48 (d, J = 8.0 Hz, 2H, aromatic H), 7.78 (d, J = 8.0 Hz, 2H, aromatic H) .

    • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1360 cm⁻¹ (S=O asymmetric stretch).

Biological Activity and Applications

Antimicrobial Properties

Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). In vitro assays demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to fluconazole.

Proposed Mechanism

The sulfonyl group facilitates membrane disruption by interacting with phospholipid head groups, while the carbamate moiety may inhibit ergosterol biosynthesis in fungi. Synergistic effects with β-lactam antibiotics have been observed, suggesting potential as an adjuvant therapy.

Pharmaceutical Intermediate

This compound is a key precursor in synthesizing kinase inhibitors and protease antagonists. For example, coupling with triazole derivatives via Cu-catalyzed azide-alkyne cycloaddition yields candidates for anticancer drug development .

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